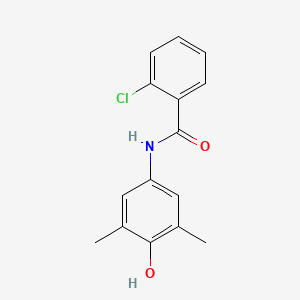
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound A induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway. Inflammation is reduced by inhibiting the NF-κB pathway. In metabolic research, this compound A increases insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. In cancer cells, this compound A induces apoptosis and inhibits cell proliferation. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A increases insulin sensitivity and reduces blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A in lab experiments is its specificity. This compound A has been found to have a high level of specificity for its target enzymes and signaling pathways. This allows researchers to study the effects of inhibiting specific pathways without affecting other pathways. One limitation of using this compound A is its potential toxicity. While this compound A has been found to be relatively non-toxic in vitro, its toxicity in vivo is not fully understood.
Orientations Futures
There are several future directions for research on 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A. One area of research is the development of more specific inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the development of more potent anti-inflammatory agents. In metabolic research, future directions include the development of compounds that can increase insulin sensitivity without causing hypoglycemia. Overall, this compound A has the potential to be a valuable tool in various scientific research areas.
Méthodes De Synthèse
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3,3,3-trifluoropropene with sodium hydride to produce a trifluoromethyl anion. This anion is then reacted with 1-methyl-2-phenoxyethanol to produce a trifluoromethyl ether. The final step involves the reaction of the trifluoromethyl ether with 2,2,3,3-tetrafluoroacetyl chloride to produce this compound A.
Applications De Recherche Scientifique
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A has been studied for its potential applications in various scientific research areas, including cancer research, inflammation research, and metabolic research. In cancer research, this compound A has been found to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A has been found to increase insulin sensitivity and reduce blood glucose levels.
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F7NO3/c1-8(7-23-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)24-13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQWTRVKMIQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5600428.png)
![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)

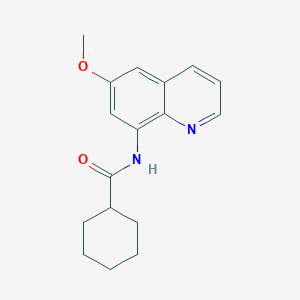
![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)
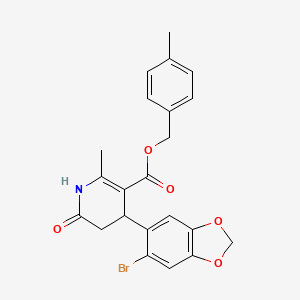
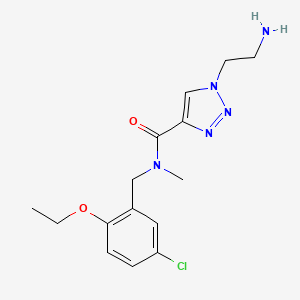
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5600472.png)
![N-(4-{[(2,4-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5600476.png)
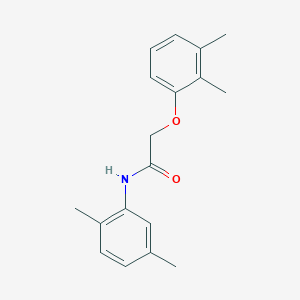
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)
![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5600488.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5600493.png)
